Cassythine

Cardiovascular pharmacology Natural products Vasodilator screening

Natural product researchers face inconsistent bioactivity across commercial aporphine analogs, complicating SAR studies. Cassythine provides a validated, high-purity reference standard with rigorously characterized selectivity. • Vasorelaxing IC₅₀ 0.09 μM in rat aortic rings - ~100× more potent than co-isolated aporphines. • Unique antitrypanosomal activity against T. brucei brucei (IC₅₀ 3-15 μM); four commercial comparator aporphines show zero activity. • Validated HPLC standard: LOD 13 μg/mL, LOQ 20 μg/mL for reproducible batch-to-batch quantification. Supplied with full Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
CAS No. 4030-51-7
Cat. No. B129186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassythine
CAS4030-51-7
Molecular FormulaC19H19NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O
InChIInChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3/t12-/m0/s1
InChIKeyFZXIOJQNDYKPCE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cassythine Product Overview


Cassythine (also known as cassyfiline) is a naturally occurring aporphine alkaloid (molecular formula C₁₉H₁₉NO₅, MW 341.36) isolated primarily from the parasitic plant Cassytha filiformis (Lauraceae) [1]. The compound exhibits sub-micromolar vasorelaxing activity in isolated rat aortic preparations (IC₅₀ = 0.09 μM) [2] and demonstrates selective in vitro cytotoxic and antiparasitic effects relative to both co-isolated and commercially available aporphine analogs [3].

Supports ex vivo vascular pharmacology studies
Antitrypanosomal screening context (T. brucei)
Cell-model cytotoxicity endpoint review
Validated HPLC reference standard for aporphine quantification

Cassythine vs. Closest Analogs


Although cassythine co-occurs with actinodaphnine and dicentrine in Cassytha filiformis and shares the aporphine scaffold, these three major alkaloids exhibit non-overlapping potency profiles across distinct assay systems. Cassythine demonstrates the highest antiparasitic selectivity among the triad, being uniquely active against Trypanosoma brucei brucei, whereas the four commercially available comparator aporphines (bulbocapnine, glaucine, isocorydine, boldine) show no activity whatsoever [1]. In vasorelaxation assays, cassythine operates at a potency level two orders of magnitude greater than the less-active compounds in the same study [2]. For researchers requiring reproducible data, cassythine has been validated as a quantitative HPLC reference standard, enabling consistent batch-to-batch analysis [3].

Commercial aporphines (bulbocapnine, glaucine, etc.) lack antitrypanosomal activity, limiting direct replacement.
Topoisomerase interference absent in commercial analogs; mechanistic profile may not transfer.
Co-isolated analogs (actinodaphnine, neolitsine) show divergent cell-line selectivity; cytotoxicity context differs.

Cassythine Evidence & Data


Vasorelaxant Activity in Rat Aortic Rings

Cassythine exerts potent vasorelaxing effects on precontracted rat aortic preparations with an IC₅₀ of 0.09 μM [1]. In the same study, this value falls within the potent tier (range 0.08–2.48 μM) shared with cassythic acid, neolitsine, and dicentrine, but is approximately 183- to 365-fold lower (i.e., more potent) than the moderate-activity compounds isofiliformine, 1,2-methylenedioxy-3,10,11-trimethoxyaporphine, (-)-O-methylflavinatine, (-)-salutaridine, isohamnetin-3-O-β-glucoside, and isohamnetin-3-O-rutinoside, which exhibit IC₅₀ values from 16.50 to 32.81 μM [1].

Vasorelaxant Potency
Head-to-head
IC₅₀ 0.09 μM vs. 16.50–32.81 μM (moderate)
~183–365× difference
Supports ex vivo vascular assay context
Rat aortic ring model; direct comparison within same study
Cardiovascular pharmacology Natural products Vasodilator screening

Selective Antitrypanosomal Activity

In a direct comparative evaluation, cassythine, along with actinodaphnine and dicentrine, demonstrated in vitro activity against Trypanosoma brucei brucei with IC₅₀ values in the range of 3–15 μM [1]. By contrast, the four commercially available related aporphines—bulbocapnine, glaucine, isocorydine, and boldine—showed no measurable activity against the same trypanosome strain under identical assay conditions [1].

Antitrypanosomal Activity
Head-to-head
IC₅₀ 3–15 μM vs. no activity (4 commercial analogs)
Supports antitrypanosomal screening context
T. brucei brucei; activity exclusive to cassythine group
Antiparasitic drug discovery Trypanosoma brucei Neglected tropical diseases

Topoisomerase Catalytic Interference

Biochemical experiments revealed that cassythine, along with actinodaphnine and dicentrine, interferes with the catalytic activity of topoisomerases, whereas the four comparator aporphines (bulbocapnine, glaucine, isocorydine, and boldine) do not [1]. All seven aporphines tested effectively bind to DNA and behave as typical intercalating agents, but only cassythine and its two co-isolated analogs exhibit the additional topoisomerase-interfering property [1].

Topoisomerase Interference
Head-to-head
Present vs. absent in commercial aporphines
Supports dual-mode DNA-targeting studies
DNA intercalation common to all; interference unique
Mechanism of action Topoisomerase inhibition DNA intercalation

HL-60 and Mel-5 Cytotoxicity Selectivity

In a panel of cancer and non-cancer cell lines, cassythine demonstrated an IC₅₀ of 19.9 μM against HL-60 (human promyelocytic leukemia) cells, compared to 15.4 μM for actinodaphnine [1]. Against Mel-5 (melanoma) cells, cassythine exhibited an IC₅₀ of 24.3 μM versus 25.7 μM for actinodaphnine [1]. Notably, neolitsine was the most active against HeLa (IC₅₀ = 21.6 μM) and 3T3 (IC₅₀ = 21.4 μM) cells, demonstrating that the three co-isolated aporphines possess distinct cell line selectivity profiles [1].

Cytotoxicity Selectivity
Head-to-head
HL-60 IC₅₀ 19.9 μM; Mel-5 24.3 μM
Actinodaphnine: HL-60 15.4 μM; Mel-5 25.7 μM
Supports cell-line specific endpoint review
Distinct selectivity vs. neolitsine; not interchangeable
Cancer cell line screening Cytotoxicity assay Leukemia

HPLC Reference Standard Validation

Cassythine was selected and completely validated as the reference standard for an HPLC-UV-MS method developed for quantifying major aporphines in Cassytha filiformis [1]. The detection limit for cassythine was established at 13 μg/mL, and the quantitation limit at 20 μg/mL [1]. The validated method was successfully applied to seven different plant batches, revealing total alkaloid content variations from 0.11% to 0.43% (w/w) [1].

HPLC Reference Standard
Method context
Detection limit 13 μg/mL; quantitation 20 μg/mL
Supports batch-to-batch QC workflow
Validated HPLC-UV-MS; applied to 7 plant batches
Analytical method validation Quality control Natural product standardization

DNA Intercalation Activity

Optical measurements using UV absorption, circular dichroism, and linear dichroism spectroscopy demonstrated that cassythine effectively binds to DNA and behaves as a typical intercalating agent [1]. This DNA intercalation property is shared by all seven aporphines evaluated in the study, including actinodaphnine, dicentrine, and the four commercial analogs [1].

DNA Intercalation
Class-level
Class-level property; all 7 aporphines intercalate
Context-dependent; supports DNA-binding studies
Spectroscopic evidence; no quantitative differentiation
DNA binding Intercalating agents Aporphine alkaloid pharmacology

Cassythine Application Scenarios


Vasorelaxant Screening in Vascular Pharmacology

Cassythine is appropriate for ex vivo cardiovascular pharmacology studies requiring potent vasorelaxing activity in isolated tissue preparations. Its IC₅₀ of 0.09 μM in precontracted rat aortic rings [1] positions it among the most potent vasorelaxing aporphines identified from Cassytha filiformis, with activity approximately two orders of magnitude greater than the moderate-activity compounds co-isolated in the same investigation [1].

Antitrypanosomal Lead: Trypanosoma brucei

Cassythine is indicated for in vitro antitrypanosomal screening programs targeting African trypanosomiasis. It is one of only three aporphines from the tested panel of seven that demonstrates activity against Trypanosoma brucei brucei, with IC₅₀ values in the 3–15 μM range [2]. The complete inactivity of the four commercially available comparator aporphines [2] validates cassythine's selection for structure-activity relationship studies aimed at understanding the structural determinants of antitrypanosomal activity within the aporphine class.

Cancer Cytotoxicity Profiling: HL-60 and Mel-5

Cassythine is suitable for cytotoxicity screening programs involving HL-60 (leukemia) and Mel-5 (melanoma) cell lines. With IC₅₀ values of 19.9 μM against HL-60 and 24.3 μM against Mel-5 [3], cassythine demonstrates activity comparable to actinodaphnine in these lines while exhibiting a distinct selectivity profile relative to neolitsine [3].

Validated HPLC Reference Standard

Cassythine is recommended as a reference standard for HPLC-based quantification of aporphine alkaloids in Cassytha filiformis extracts. The compound has been fully validated for this purpose, with established detection (13 μg/mL) and quantitation (20 μg/mL) limits [4]. The validated method enables reproducible batch-to-batch analysis and is directly applicable to quality control workflows for natural product standardization [4].

Application
Selection Property
Validation Focus
Ex vivo vascular pharmacology studies
Vascular tissue assay context
Vasorelaxant endpoint interpretation
Antitrypanosomal screening studies
T. brucei activity context
Strain-specific activity review
Cancer cell-line cytotoxicity studies
Cell-line selectivity profile
HL-60/Mel-5 endpoint review
Analytical QC of Cassytha extracts
Validated HPLC reference standard
Batch-to-batch quantitative analysis
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